molecular formula C13H20ClNO3 B1452105 Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate hydrochloride CAS No. 1211643-55-8

Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate hydrochloride

Cat. No. B1452105
CAS RN: 1211643-55-8
M. Wt: 273.75 g/mol
InChI Key: DGNNVRWINOUENW-UHFFFAOYSA-N
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Description

“Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate hydrochloride” is a chemical compound with the IUPAC name “methyl 3-amino-2-(4-ethoxybenzyl)propanoate hydrochloride”. It has a molecular weight of 273.76 .


Molecular Structure Analysis

The InChI code for “Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate hydrochloride” is "1S/C13H19NO3.ClH/c1-3-17-12-6-4-10(5-7-12)8-11(9-14)13(15)16-2;/h4-7,11H,3,8-9,14H2,1-2H3;1H" . This code provides a textual representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate hydrochloride” is a powder that is stored at room temperature .

Scientific Research Applications

Pharmacology: Potential Therapeutic Agent Synthesis

In pharmacology, this compound could be used as a building block for the synthesis of potential therapeutic agents. Its structure, which includes an amino group and a protected phenol moiety, makes it a versatile intermediate for constructing molecules with potential biological activity .

Organic Synthesis: Intermediate for Complex Molecules

Organic chemists may utilize Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate hydrochloride as an intermediate in the synthesis of more complex organic compounds. Its reactivity with various reagents can lead to a wide range of derivatives, expanding the chemical space for new molecule discovery .

Medicinal Chemistry: Drug Design and Development

In medicinal chemistry, this compound’s structural features are valuable for drug design and development. It can be incorporated into larger drug-like molecules, potentially leading to the discovery of new medications with specific pharmacological targets .

Biochemistry: Study of Biological Pathways

Biochemists might explore the use of this compound in studying biological pathways. By incorporating it into biomolecules or using it to modify enzymes and receptors, researchers can gain insights into the molecular basis of diseases and the mechanisms of drug action.

Industrial Chemistry: Material Science Applications

In industrial applications, the compound could be used in material science to create novel polymers or coatings with specific properties, such as increased durability or chemical resistance .

Analytical Chemistry: Reference Standard for Compound Identification

Analytical chemists may employ Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate hydrochloride as a reference standard. It can be used to calibrate instruments or develop new analytical methods for compound identification and quantification .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

methyl 2-(aminomethyl)-3-(4-ethoxyphenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3.ClH/c1-3-17-12-6-4-10(5-7-12)8-11(9-14)13(15)16-2;/h4-7,11H,3,8-9,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNNVRWINOUENW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(CN)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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